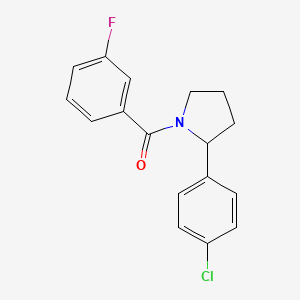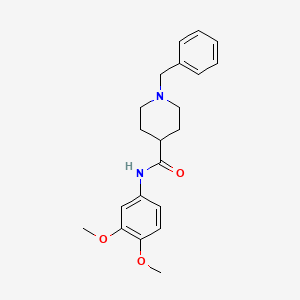
2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine, also known as CFP, is a synthetic compound that belongs to the class of pyrrolidine derivatives. It is a potent and selective inhibitor of the dopamine transporter (DAT) and has been extensively studied for its potential applications in the treatment of various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction.
Wirkmechanismus
2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine acts as a competitive inhibitor of DAT, binding to the dopamine binding site on the transporter. It prevents the reuptake of dopamine into the presynaptic neuron, leading to increased dopamine concentration in the synaptic cleft. This results in enhanced dopaminergic neurotransmission, which has been implicated in the treatment of various neurological disorders.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission. This has been associated with improvements in motor function, attention, and cognitive performance. This compound has also been shown to increase the release of dopamine in the striatum, which is involved in the regulation of movement and reward.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine in lab experiments is its selectivity for DAT. It has been shown to have minimal effects on other monoamine transporters, such as the serotonin transporter and the norepinephrine transporter. This allows researchers to study the specific effects of DAT inhibition on dopaminergic neurotransmission.
One of the limitations of using this compound in lab experiments is its potency. It is a highly potent inhibitor of DAT, which can make it difficult to determine the optimal dose for experiments. Additionally, its potency can make it difficult to interpret the results of experiments, as even small changes in concentration can have significant effects on dopaminergic neurotransmission.
Zukünftige Richtungen
There are several future directions for research on 2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine. One area of interest is its potential use in the treatment of Parkinson's disease. This compound has been shown to improve motor function in animal models of Parkinson's disease, and further research is needed to determine its potential as a therapeutic agent.
Another area of interest is its potential use in the treatment of drug addiction. This compound has been shown to reduce drug-seeking behavior in animal models of addiction, and further research is needed to determine its potential as a treatment for addiction in humans.
Finally, there is interest in developing more selective and potent inhibitors of DAT, which could have applications in the treatment of various neurological disorders. Future research may focus on developing compounds that are more selective for DAT and have fewer off-target effects.
Synthesemethoden
2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine can be synthesized through a multistep process that involves the reaction of 4-chlorobenzaldehyde with 3-fluorobenzoyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with pyrrolidine in the presence of a base to yield this compound.
Wissenschaftliche Forschungsanwendungen
2-(4-chlorophenyl)-1-(3-fluorobenzoyl)pyrrolidine has been widely used as a research tool to study the role of DAT in various neurological disorders. It has been shown to be a potent and selective inhibitor of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to enhanced dopaminergic neurotransmission.
Eigenschaften
IUPAC Name |
[2-(4-chlorophenyl)pyrrolidin-1-yl]-(3-fluorophenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO/c18-14-8-6-12(7-9-14)16-5-2-10-20(16)17(21)13-3-1-4-15(19)11-13/h1,3-4,6-9,11,16H,2,5,10H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJBQIXDUYDSJAS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)C2=CC(=CC=C2)F)C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(1H-benzimidazol-2-ylmethyl)thio]-N-(2-methylphenyl)acetamide](/img/structure/B6084129.png)
![(3-chlorophenyl){1-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-3-piperidinyl}methanone](/img/structure/B6084132.png)


![1-[2-hydroxy-3-(2-methoxy-4-{[(2-methoxybenzyl)amino]methyl}phenoxy)propyl]-4-piperidinol](/img/structure/B6084177.png)
![1-{4-[(dimethylamino)sulfonyl]phenyl}-N-(3-methyl-2-pyridinyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B6084181.png)
![3,5-dimethoxy-N-[4-(4-morpholinylmethyl)phenyl]benzamide](/img/structure/B6084185.png)

![1-(3,4-difluorobenzyl)-3-hydroxy-3-{[isobutyl(methyl)amino]methyl}-2-piperidinone](/img/structure/B6084196.png)
![N-(3,4-dimethylphenyl)-1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B6084204.png)
![4-(4-isopropoxyphenyl)-3-methyl-1-[6-(4-morpholinyl)-3-pyridazinyl]-1,4,5,7-tetrahydro-6H-pyrazolo[3,4-b]pyridin-6-one](/img/structure/B6084211.png)
![2-methoxyethyl 2-[(cyclobutylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B6084214.png)
![2-(4-chlorophenyl)-3,5-dimethyl-N-[3-(4-morpholinyl)propyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B6084221.png)
